HYDROXYZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956.
See also: Cetirizine (related); Hydroxyzine (salt form of); Hydroxyzine Pamoate (related).
Hydroxyzine Hydrochloride
CAS No.: 2192-20-3
Cat. No.: VC21352923
Molecular Formula: C21H29Cl3N2O2
Molecular Weight: 447.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2192-20-3 |
|---|---|
| Molecular Formula | C21H29Cl3N2O2 |
| Molecular Weight | 447.8 g/mol |
| IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |
| Standard InChI Key | ANOMHKZSQFYSBR-UHFFFAOYSA-N |
| Impurities | (RS)-1-[(4-clorophenyl)phenylmethyl]piperazine decloxizine |
| Canonical SMILES | C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
| Appearance | White Solid |
| Boiling Point | 220 °C at 0.5 mm Hg |
| Colorform | Oil |
| Melting Point | 200C 190 °C |
Introduction
Chemical Identity and Structure
Hydroxyzine dihydrochloride is chemically designated as 2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride, with the molecular formula C₂₁H₂₇ClN₂O₂·2HCl and a molecular weight of 447.83 . The compound appears as a white, odorless powder that exhibits high solubility in water . The structure features a piperazine ring connected to a chlorophenyl group and an ethoxy-ethanol chain, forming the characteristic backbone of this antihistamine medication .
The crystal structure of hydroxyzine dihydrochloride has been thoroughly characterized using synchrotron X-ray powder diffraction techniques. It crystallizes in space group P21 with cell parameters a = 11.48735(10), b = 7.41792(7), c = 14.99234(15) Å, β = 110.4383(10)°, and a cell volume of 1197.107(13) ų . The structure reveals alternating polar and nonpolar layers arranged parallel to the ab-plane, with the polar layers incorporating the cation-anion interactions and hydrogen bonds that significantly contribute to the compound's stability .
Nomenclature Clarification
It is important to note that the compound appears in literature under two closely related names: hydroxyzine hydrochloride and hydroxyzine dihydrochloride. The dihydrochloride form (C₂₁H₂₉ClN₂O₂Cl₂) contains two chloride counter-ions, reflecting the salt formation with the two basic nitrogen atoms in the piperazine ring . This distinction is crucial for understanding the compound's physical properties and pharmaceutical formulations.
Physical and Chemical Properties
Hydroxyzine dihydrochloride exists as a crystalline solid with distinctive physical characteristics that influence its pharmaceutical applications. The compound's water solubility is a key attribute that facilitates its formulation into various dosage forms .
Structural Characteristics
The crystalline structure of hydroxyzine dihydrochloride displays interesting features that influence its stability and reactivity. The hydroxyl-containing side chain of the cation exhibits conformational flexibility, being disordered over two conformations with approximately 70/30% occupancy . The crystal structure is predominantly stabilized by hydrogen bonding networks, with each protonated nitrogen atom forming strong hydrogen bonds to chloride anions . Additionally, the hydroxyl group establishes hydrogen bonds with chloride anions in both conformational states, though with subtle differences in bonding patterns .
Key Physical Properties
Pharmaceutical Formulations
Hydroxyzine dihydrochloride is available in multiple pharmaceutical formulations to accommodate various therapeutic needs and patient populations. The most common dosage forms include oral tablets and oral solution.
Tablet Formulation
The tablets are available in multiple strengths, including 10 mg, 25 mg, and 50 mg of the active pharmaceutical ingredient . The tablet formulation contains several excipients that enhance stability, dissolution, and bioavailability of the active compound.
| Excipient | Function |
|---|---|
| Anhydrous lactose | Diluent |
| Carnauba wax | Coating/Gliding agent |
| Colloidal silicon dioxide | Flow enhancer |
| Crospovidone | Disintegrant |
| Hypromellose | Film-forming agent |
| Magnesium stearate | Lubricant |
| Microcrystalline cellulose | Binder/Diluent |
| Polydextrose | Bulking agent |
| Polyethylene glycol | Plasticizer |
| Sodium starch glycolate | Disintegrant |
| Titanium dioxide | Opacifier/Colorant |
| Triacetin | Plasticizer |
This composition reflects a standard tablet formulation designed to ensure proper disintegration, dissolution, and stability of the active pharmaceutical ingredient .
Oral Solution Formulation
The oral solution formulation contains 10 mg of hydroxyzine hydrochloride per 5 mL (teaspoonful) . This liquid formulation is particularly suitable for pediatric patients and individuals who have difficulty swallowing tablets.
| Excipient | Function |
|---|---|
| Alcohol (0.5% v/v) | Solubilizer/Preservative |
| Corn syrup | Sweetener/Viscosity enhancer |
| Methylparaben | Preservative |
| Peppermint flavor | Flavoring agent |
| Propylene glycol | Solubilizer |
| Purified water | Vehicle |
| Sodium benzoate | Preservative |
| Sucrose | Sweetener |
| Sodium hydroxide/Hydrochloric acid | pH adjusters |
The solution formulation includes flavoring and sweetening agents to improve palatability, which is particularly important for pediatric patients .
Pharmacology
Pharmacokinetics
Hydroxyzine dihydrochloride displays favorable pharmacokinetic properties that contribute to its clinical utility. The compound is rapidly absorbed from the gastrointestinal tract following oral administration, with clinical effects typically manifesting within 15 to 30 minutes . This rapid onset of action makes it particularly useful for conditions requiring prompt symptomatic relief, such as acute anxiety or pruritus.
Clinical Applications
Approved Indications
Hydroxyzine dihydrochloride has received regulatory approval for several clinical indications:
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Anxiety: The compound is indicated for symptomatic relief of anxiety and tension associated with psychoneurosis, and as an adjunctive therapy in organic disease states in which anxiety is a significant component
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Pruritus: It is approved for the management of pruritus due to allergic conditions, making it a valuable agent in dermatological practice
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Preoperative sedation: The anxiolytic and sedative properties make it useful in preoperative settings to reduce anxiety and facilitate sedation
Off-label Uses
Beyond its approved indications, hydroxyzine dihydrochloride is sometimes utilized for off-label purposes based on its pharmacological profile. These may include management of nausea and vomiting, insomnia, and as an adjunctive therapy in pain management protocols.
Clinical Evidence and Efficacy
Efficacy in Pruritus Management
A significant body of clinical evidence supports the efficacy of hydroxyzine dihydrochloride in the management of pruritus. A real-world, non-interventional, observational study conducted across multiple dermatology centers in India provided valuable insights into the compound's effectiveness in this indication .
This prospective study enrolled 400 patients (179 males, 221 females) with chronic pruritus due to dermatological causes, who were treated with hydroxyzine as per clinician discretion for up to 12 weeks . The primary outcome was improvement in quality of life from baseline, assessed using the 10-point Dermatology Quality of Life Index (DLQI) .
The study demonstrated significant improvements in both quality of life measures and pruritus scores:
| Time Point | DLQI Score Improvement | 5-D Itch Score Improvement |
|---|---|---|
| 2 weeks | Significant (p < 0.0001) | Significant (p < 0.0001) |
| 4 weeks | Significant (p < 0.0001) | Significant (p < 0.0001) |
| 8 weeks | Significant (p < 0.0001) | Significant (p < 0.0001) |
| 12 weeks | Significant (p < 0.0001) | Significant (p < 0.0001) |
Notably, 189 out of 391 patients (48.34%) who completed at least 2 weeks of treatment experienced sufficient symptom relief to warrant early termination of therapy, highlighting the rapid and effective relief provided by the medication .
Analytical Methods
Detection and Quantification
Several analytical methods have been developed for the detection and quantification of hydroxyzine dihydrochloride in pharmaceutical formulations and biological samples. Recent advances have focused on developing environmentally friendly approaches.
A notable eco-friendly method employs spectrophotometric measurement for detection of the compound in both pure form and pharmaceutical dosage forms . This method incorporates both conventional and microwave-assisted procedures for color development, with the resulting blue-colored complex measured spectrophotometrically at 750 nm . Formation of the complex is further confirmed by peak shifts observed in FT-IR spectra .
The analytical performance of this method is summarized in the following table:
| Parameter | Value/Range |
|---|---|
| Beer's Law Compliance Range | 50-250 μg/mL |
| Intra-day Precision (RSD) | ≤ 0.79% |
| Inter-day Precision (RSD) | ≤ 0.79% |
| Recovery Range | 99.01-99.99% |
This method demonstrates excellent precision and accuracy, making it suitable for routine quality control applications in pharmaceutical analysis .
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